molecular formula C21H17ClN2O2 B2566205 1-(4-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one CAS No. 941909-45-1

1-(4-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2566205
CAS No.: 941909-45-1
M. Wt: 364.83
InChI Key: WZHBVBVNBNHKML-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one is a synthetic organic compound that features a pyridinone core substituted with a 4-chlorobenzyl group and an indoline-1-carbonyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridinone Core: Starting from a suitable pyridine derivative, the pyridinone core can be synthesized through cyclization reactions.

    Introduction of the 4-Chlorobenzyl Group: This step might involve a nucleophilic substitution reaction where a 4-chlorobenzyl halide reacts with the pyridinone core.

    Attachment of the Indoline-1-Carbonyl Group: This can be achieved through an acylation reaction using indoline-1-carboxylic acid or its derivatives.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2,3-dihydroindole-1-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2/c22-17-9-7-15(8-10-17)14-23-12-3-5-18(20(23)25)21(26)24-13-11-16-4-1-2-6-19(16)24/h1-10,12H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHBVBVNBNHKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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